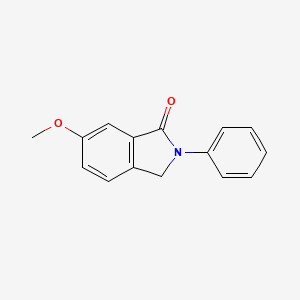

6-Methoxy-2-phenylisoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-7-11-10-16(15(17)14(11)9-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

KNCKXHMWOVZIGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CN(C2=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Strategies and Chemical Transformations of 6 Methoxy 2 Phenylisoindolin 1 One

Methodologies for Isoindolinone Core Construction

The construction of the isoindolinone framework is the cornerstone of synthesizing 6-Methoxy-2-phenylisoindolin-1-one. Various catalytic systems and reaction conditions have been developed to facilitate this key transformation.

Palladium catalysis has emerged as a powerful tool for the synthesis of isoindolinones through intramolecular C-H activation and carbonylation reactions. One-step palladium-catalyzed aminocarbonylation of o-halobenzoates can produce 2-substituted isoindole-1,3-diones, which are precursors to isoindolinones. nih.gov This method tolerates a variety of functional groups, including the methoxy (B1213986) group, making it a viable approach for the synthesis of 6-methoxy-substituted analogues. nih.gov The reaction typically involves the oxidative addition of palladium to the carbon-halogen bond, followed by CO insertion and subsequent aminocarbonylation and cyclization. nih.gov

Furthermore, palladium-catalyzed C-H carbonylation of primary benzylamines, where the amino group acts as a directing group, provides a direct route to benzolactams, including isoindolinones. organic-chemistry.org This approach is advantageous as it starts from readily available materials. The synthesis of 2-methylquinolines via a palladium-catalyzed aza-Wacker oxidative cyclization under air also highlights the potential of palladium catalysis in constructing nitrogen-containing heterocycles. nih.gov While not directly applied to this compound, these methodologies provide a conceptual framework for its synthesis.

| Catalyst System | Starting Materials | Key Features | Ref. |

| Pd(OAc)₂ / PPh₃ | o-halobenzoates, primary amines | One-step synthesis of isoindole-1,3-diones | nih.gov |

| Pd(OAc)₂ | Primary benzylamines | Direct C-H carbonylation to benzolactams | organic-chemistry.org |

| Pd(OAc)₂ / 1,10-phenanthroline | Aniline (B41778) derivatives | Aza-Wacker oxidative cyclization | nih.gov |

Copper-catalyzed reactions have shown promise in the synthesis and functionalization of nitrogen-containing heterocycles. While direct C3-amidation of a pre-formed this compound is not extensively documented, related copper-catalyzed C-H amidation reactions provide valuable insights. For instance, copper-catalyzed intramolecular C(sp³)–H amidation of 2-alkyl-N-substituted benzamides offers an efficient route to various functionalized isoindolinones. organic-chemistry.org This process avoids the need for pre-halogenated substrates and expensive transition metals. organic-chemistry.org

Copper-catalyzed sequential N-arylation and aerobic oxidation of (2-bromophenyl)methylamines and amidine hydrochlorides have been utilized for the synthesis of quinazolines. organic-chemistry.org This cascade reaction, employing inexpensive CuBr and air as the oxidant, demonstrates the utility of copper in forming C-N bonds and building heterocyclic systems. organic-chemistry.org The development of ligands for copper-catalyzed coupling reactions has further expanded their applicability in synthesizing pharmaceutically relevant molecules. rsc.org Although direct application to the C3-functionalization of this compound needs further exploration, these copper-promoted methodologies represent a promising avenue for future research.

| Catalyst System | Reaction Type | Substrate Example | Ref. |

| Copper catalyst | Intramolecular C(sp³)–H amidation | 2-alkyl-N-substituted benzamides | organic-chemistry.org |

| CuBr | Sequential N-arylation and aerobic oxidation | (2-bromophenyl)methylamines | organic-chemistry.org |

Ultrasound irradiation has been recognized as a green and efficient tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation has been reported, showcasing high efficiency and the potential for multigram scale synthesis. bohrium.comrsc.orgresearchgate.net This method can be extended to produce other isoindolinone motifs in a one-pot fashion. bohrium.comrsc.orgresearchgate.net For instance, the ultrasound-assisted synthesis of 3-benzylisoindolin-1-one from 3-benzylidenephtalide has been achieved through a one-pot N-acyliminium ion (NAI) reaction. bohrium.com

The application of ultrasound is not limited to the construction of the isoindolinone core. It has also been employed in the synthesis of functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates, demonstrating its utility in radical cascade reactions for forming nitrogen-containing rings. nih.gov The use of a magnetic chitosan-stabilized Cu(II)-tetrazole complex as a nanocatalyst under ultrasound irradiation for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives further highlights the synergy between nanocatalysis and sonochemistry. nih.gov

| Reaction | Starting Materials | Key Advantages | Ref. |

| Synthesis of 3-hydroxyisoindolin-1-ones | 3-Alkylidenephtalides, primary amines | High efficiency, short reaction time, scalable | bohrium.comrsc.orgresearchgate.net |

| Synthesis of 3-imino-2-phenylisoindolin-1-ones | Benzoyl chloride, arylcyanamides | Mild conditions, high yields, reusable catalyst | nih.gov |

| Synthesis of functionalized indolines | 2-(((N-aryl)amino)methyl)acrylates, formamides | Fast reaction, high yields, green catalyst | nih.gov |

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and saving time and resources. Rhodium(III)-catalyzed three-component synthesis of isoindolinone frameworks from benzoyl chlorides, o-aminophenols, and activated alkenes has been developed. nih.gov This process involves the in situ generation of a directing group, followed by tandem ortho C-H olefination and aza-Michael addition. nih.gov

Another innovative approach is the Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines to access N-substituted quaternary isoindolinones. acs.org This method circumvents the pre-synthesis of amide substrates. Furthermore, solid-phase multicomponent synthesis has been employed to generate 3-substituted isoindolinones, demonstrating the adaptability of MCRs to modern drug discovery platforms. frontiersin.org While a direct MCR for this compound is not explicitly reported, the existing methodologies for isoindolinone synthesis provide a strong foundation for designing such a convergent and efficient route.

| Reaction Type | Catalyst/Reagents | Key Transformation | Ref. |

| Three-component synthesis | Rh(III) catalyst, benzoyl chlorides, o-aminophenols, alkenes | Tandem C-H olefination/aza-Michael addition | nih.gov |

| One-pot synthesis | Rh(III) catalyst, benzamides, ketones, hydrazines | Formation of N-substituted quaternary isoindolinones | acs.org |

| Solid-phase multicomponent synthesis | Resin-bound amino acid, aldehyde, isocyanide, dienophile | Generation of 3-substituted isoindolinones | frontiersin.org |

Regioselective Introduction and Modification of the Methoxy and Phenyl Substituents

The precise placement of the methoxy group at the C-6 position and the phenyl group at the N-2 position is critical for defining the chemical identity and potential biological activity of the target molecule.

The introduction of the 6-methoxy group is typically achieved by using a starting material that already contains this functionality in the correct position. For example, the synthesis of isoindole-1,3-diones, which are precursors to isoindolinones, can be accomplished through the palladium-catalyzed aminocarbonylation of o-halobenzoates. nih.gov To obtain a 6-methoxy substituted product, one would start with an appropriately substituted o-halobenzoate, such as a methyl 2-halo-5-methoxybenzoate.

The synthesis of 6-methoxyisoindolin-1-one (B105799) itself implies the use of a precursor bearing a methoxy group at the para-position relative to the point of cyclization on the benzene (B151609) ring. While specific literature on the synthesis of this compound is not abundant, the general principles of organic synthesis suggest that starting with a commercially available or readily synthesized 4-methoxy-substituted benzene derivative that can be elaborated into the isoindolinone ring system is the most straightforward approach. For instance, a substituted phthalic anhydride (B1165640) could serve as a key intermediate.

Diversification at the N-2 Phenyl Moiety

One common approach involves the introduction of various substituents onto the phenyl ring. These modifications are typically achieved through standard aromatic substitution reactions, provided the starting aniline derivative is appropriately functionalized prior to the cyclization step that forms the isoindolinone core. For instance, the synthesis of probe molecules for studying firefly luciferase inhibition involved the use of phenyl groups bearing azido (B1232118) and carboxylic acid appended side chains. nih.gov This highlights the tolerance of the isoindolinone synthesis to a range of functional groups on the N-phenyl moiety, allowing for the preparation of molecules designed for specific applications, such as chemical biology probes.

The electronic nature of the substituents on the N-phenyl ring can also be modulated. For example, the introduction of electron-donating groups like a dimethylamino group at the para-position has been reported. nih.gov Conversely, electron-withdrawing groups could also be incorporated to systematically study structure-activity relationships. The ability to introduce such a variety of functional groups provides a powerful tool for fine-tuning the properties of the resulting isoindolinone derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound, where stereocenters are introduced and controlled, represents a significant challenge and a key area of research. Stereochemistry is paramount in medicinal chemistry and materials science, as different enantiomers or diastereomers can exhibit vastly different biological activities and physical properties.

A notable strategy for achieving stereoselectivity involves the use of chiral auxiliaries. For instance, in the synthesis of a novel chiral piperazine, a key step involved the diastereoselective alkylation to introduce a second stereocenter, demonstrating a method to control stereochemistry in heterocyclic systems. clockss.org While not directly applied to this compound in the provided context, this principle can be extrapolated. A chiral auxiliary attached to the N-phenyl group could direct the stereochemical outcome of reactions at or near the isoindolinone core.

Another powerful approach is asymmetric catalysis. The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate enantioselective transformations. For example, palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions have been employed to create chiral isoindolinone derivatives with a quaternary stereocenter in high enantioselectivity. organic-chemistry.org Similarly, chiral squaramide catalysts have been used for enantioselective Michael additions to related heterocyclic systems. researchgate.net These methods offer a pathway to chiral this compound derivatives by starting with appropriately substituted precursors.

The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related heterocyclic structure, utilized a Petasis reaction with a chiral amine derived from (R)-phenylglycinol to direct the stereoselectivity. nih.gov This highlights the potential of using chiral building blocks to construct stereochemically defined isoindolinone systems.

Advanced Derivatization and Late-Stage Functionalization of the Isoindolinone Scaffold

Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a highly desirable strategy. It allows for the rapid generation of a library of analogs from a common advanced intermediate, such as this compound.

Functional Group Interconversions on the Isoindolinone Nucleus

Functional group interconversions on the pre-formed isoindolinone core offer a direct route to novel derivatives. A key handle for such modifications is the methoxy group at the 6-position. This ether linkage can potentially be cleaved to reveal a phenol (B47542), which can then be subjected to a variety of transformations. For example, the phenol could be alkylated, acylated, or converted to a triflate for subsequent cross-coupling reactions.

Another point of functionalization is the exocyclic position of the five-membered ring. For instance, a study on 3-alkyl-3-hydroxyisoindolin-1-ones demonstrated that dehydration can lead to the formation of 3-methyleneisoindolin-1-ones. The stereochemical outcome of this elimination was found to be influenced by the nature of the N-substituent. irb.hr While this study did not use a phenyl group at the N-2 position, the principle of creating an exocyclic double bond provides a valuable reactive handle for further chemistry, such as Michael additions, cycloadditions, or hydrogenations.

Intramolecular Cyclization Reactions for Novel Architectures (e.g., Heck Cyclization)

The intramolecular Heck reaction is a powerful tool for constructing new rings and complex polycyclic systems. wikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgchim.it For a derivative of this compound to undergo an intramolecular Heck reaction, it would first need to be appropriately functionalized with both a halide (or triflate) and an alkene tethered at suitable positions.

For example, if an alkenyl chain were attached to the N-phenyl group and a halogen were present on the isoindolinone core (or vice-versa), an intramolecular Heck cyclization could potentially lead to novel fused or spirocyclic architectures. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the length and nature of the tether connecting the reacting moieties. researchgate.netprinceton.edu Such reactions are instrumental in synthesizing complex natural products and can be used to create tertiary and quaternary stereocenters. chim.it

Formation of Isoindolinone-Fused Heterocyclic Systems

The isoindolinone scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. This can be achieved by designing precursors that undergo cyclization reactions to form an additional ring fused to the isoindolinone core.

One potential strategy involves introducing reactive functional groups at the C7 position of the isoindolinone and on the N-phenyl ring that can participate in a cyclization reaction. For instance, an amino group at C7 and a carboxylic acid on the ortho position of the N-phenyl ring could undergo intramolecular amidation to form a seven-membered ring fused to the isoindolinone.

Iii. Spectroscopic and Structural Characterization of 6 Methoxy 2 Phenylisoindolin 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the structure of organic molecules in solution. For 6-Methoxy-2-phenylisoindolin-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to create a complete picture of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, number, and connectivity of the hydrogen atoms in the molecule. A doctoral thesis provides key data for this analysis, with spectra recorded on a 600 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org

The spectrum reveals a singlet signal at 3.90 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃). rsc.org The two protons of the methylene (B1212753) group (CH₂) in the isoindolinone ring appear as a singlet at 4.81 ppm. rsc.org A multiplet observed in the range of 7.15-7.20 ppm corresponds to two protons, likely arising from the phenyl group attached to the nitrogen atom. rsc.org Another multiplet between 7.40-7.45 ppm integrates to four protons, which can be assigned to the remaining protons of the N-phenyl ring and a proton on the isoindolinone core. rsc.org Finally, a distinct signal appears at 7.86 ppm, which can be attributed to one of the aromatic protons of the isoindolinone moiety. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.90 | s | 3H | -OCH₃ |

| 4.81 | s | 2H | -CH₂- |

| 7.15-7.20 | m | 2H | Ar-H |

| 7.40-7.45 | m | 4H | Ar-H |

| 7.86 | m | 1H | Ar-H |

s = singlet, m = multiplet Source: rsc.org

To date, specific Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) data for this compound have not been reported in the surveyed literature. However, the application of these 2D NMR techniques would be instrumental in providing definitive structural confirmation.

An HMQC experiment would reveal direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the proton signal at 3.90 ppm with the methoxy carbon signal and the proton signal at 4.81 ppm with the methylene carbon signal.

An HMBC experiment, which shows correlations between protons and carbons over two or three bonds, would be crucial for establishing the connectivity of the entire molecular framework. Key expected correlations would include:

Correlations from the methoxy protons to the aromatic carbon at the point of attachment.

Correlations from the methylene protons to the adjacent quaternary carbon and the carbonyl carbon of the lactam ring.

Correlations between the various aromatic protons and their neighboring carbons, which would allow for the unambiguous assignment of all aromatic signals in both the isoindolinone core and the N-phenyl ring.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

While a specific high-resolution mass spectrum for this compound is not available in the examined literature, the instrumentation for such an analysis has been noted in related studies. nii.ac.jp HRMS is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high precision, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₃NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to provide a value that is extremely close to this theoretical mass, thereby confirming the molecular formula.

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. While a detailed mass spectral analysis of this compound has not been published, some characteristic fragmentation pathways can be predicted based on its structure.

Upon ionization, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for isoindolinone structures involve the cleavage of the lactam ring. A primary fragmentation could be the loss of the phenyl group attached to the nitrogen, leading to a significant fragment ion. Another likely fragmentation pathway would involve the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O). The cleavage of the carbonyl group as carbon monoxide (CO) is also a common fragmentation pattern for lactams. The analysis of these and other potential fragmentation pathways would provide strong corroborative evidence for the proposed structure of this compound.

X-ray Crystallography and Solid-State Conformational Analysis

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. The determination of the absolute structure, crystal packing, intermolecular interactions, and conformational preferences relies on the successful crystallization of the compound and subsequent analysis by X-ray crystallography.

Without experimental crystallographic data, a detailed analysis as outlined below cannot be provided at this time. The following sections describe the type of information that would be derived from such an analysis, should the data become available in the future.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise atomic coordinates, bond lengths, and bond angles for this compound. The resulting data would confirm the connectivity of the atoms, establishing the isoindolinone core, the methoxy group at the 6-position, and the phenyl substituent on the nitrogen atom. Furthermore, analysis of the diffraction data, particularly through the use of anomalous dispersion effects, could determine the absolute configuration of the molecule if it crystallizes in a chiral space group.

A typical outcome of such an analysis is a set of crystallographic parameters, which would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₂ |

| Formula Weight | 239.27 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. An analysis of the crystal structure of this compound would reveal how these forces dictate the supramolecular architecture.

Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors like O-H or N-H, weaker C-H···O hydrogen bonds could be present. The carbonyl oxygen and the methoxy oxygen are potential acceptors for such interactions with aromatic or aliphatic C-H groups of neighboring molecules.

π-π Stacking: The presence of two aromatic rings (the phenyl group and the benzene (B151609) ring of the isoindolinone core) suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, would play a significant role in the crystal packing. The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the centroid-to-centroid distances.

C-H···π Interactions: Interactions between C-H bonds and the π-systems of the aromatic rings are also anticipated. These are a form of weak hydrogen bonding where the phenyl or isoindolinone ring acts as a soft acceptor base for hydrogen atoms from adjacent molecules.

A detailed analysis would quantify these interactions, as shown in the hypothetical table below.

Hypothetical Intermolecular Interaction Data for this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H···O | C(x)-H···O(y) | Value | Value |

| π-π Stacking | Ring 1 ↔ Ring 2 | Centroid-Centroid Distance | Slip Angle |

Conformational Preferences and Torsion Angles of the Isoindolinone Ring System

The solid-state conformation of this compound would be precisely defined by the crystallographic data. Of particular interest are the torsion angles within the molecule, which describe the rotational arrangement of different molecular fragments.

The planarity of the bicyclic isoindolinone ring system is a key conformational feature. Deviations from planarity would be quantified by calculating the torsion angles within the five-membered and six-membered rings. Additionally, the orientation of the N-phenyl group relative to the isoindolinone core is a critical conformational parameter, defined by the torsion angle around the N-C(phenyl) bond. This orientation is influenced by steric hindrance and electronic effects.

A table of selected torsion angles would be generated to describe these conformational features.

Hypothetical Torsion Angle Data for this compound

| Torsion Angle | Atoms Involved | Angle (°) |

|---|---|---|

| τ₁ | C(x)-N-C(y)-C(z) | Value |

| τ₂ | N-C(y)-C(z)-C(w) | Value |

Should the crystallographic data for this compound be published in the future, a complete and detailed analysis of its solid-state structure will be possible.

Iv. Computational and Theoretical Investigations of 6 Methoxy 2 Phenylisoindolin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. mdpi.com By modeling electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like isoindolinone derivatives. mdpi.comresearchgate.net Common functionals such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are frequently employed to calculate the properties of such heterocyclic systems. mdpi.comdntb.gov.ua

A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional conformation of a molecule—its minimum energy structure on the potential energy surface. nih.gov For 6-Methoxy-2-phenylisoindolin-1-one, this process involves calculating the forces on each atom and adjusting its position until the net force is negligible and the total energy is minimized.

The stability of the optimized structure is confirmed by performing a vibrational frequency analysis. A true minimum is characterized by the absence of any imaginary frequencies, which would otherwise indicate a transition state or a higher-order saddle point. nih.govresearchgate.net The energetic stability of isoindolinone derivatives is influenced by the planarity of the isoindolinone core and the torsion angles of its substituents. In this case, the orientation of the N-phenyl group and the methoxy (B1213986) group relative to the isoindolinone ring system are key structural parameters determined through optimization. Studies on similar structures show that π-π stacking interactions between aromatic rings can further contribute to the stabilization of the crystal packing in the solid state. nih.gov

Table 1: Representative Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, PBE0-D3BJ nih.gov |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G(d,p), 6-311++G(d,p), def2-TZVP mdpi.comnih.govnih.gov |

| Optimization Algorithm | Method used to find the energy minimum. | Berny algorithm |

| Convergence Criteria | Thresholds for forces and energy change to stop the calculation. | Standard or tight |

| Frequency Calculation | Confirms the nature of the stationary point (minimum or transition state). | Performed at the same level of theory. |

This table is generated based on common practices in computational chemistry for similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The distribution and energies of these orbitals provide insight into the molecule's reactivity and electronic transitions. researchgate.net

For isoindolinone derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often including the fused benzene (B151609) ring of the isoindolinone core and the N-phenyl substituent. nih.gov The methoxy group, being an electron-donating group, would enhance the electron density and likely contribute significantly to the HOMO. Conversely, the LUMO is generally centered on the electron-deficient regions, such as the carbonyl group and the isoindolinone ring itself. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. sci-hub.se A small gap suggests the molecule is more polarizable and prone to chemical reactions.

Table 2: FMO Characteristics and Reactivity Implications

| Orbital | Role in Reactions | Likely Location on this compound |

|---|---|---|

| HOMO | Electron Donor (Nucleophile) | Fused benzene ring, N-phenyl group, methoxy group oxygen. |

| LUMO | Electron Acceptor (Electrophile) | Carbonyl carbon, isoindolinone five-membered ring. |

| HOMO-LUMO Gap (ΔE) | Indicator of Kinetic Stability | A smaller gap indicates higher reactivity. |

This table is a predictive representation based on FMO principles and studies on analogous compounds.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, the most negative potential would be concentrated around the carbonyl oxygen and the oxygen of the methoxy group. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. researchgate.net Positive regions would likely be found near the hydrogen atoms of the aromatic rings.

Green Regions: Represent neutral or near-zero potential. researchgate.net

The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions that govern molecular recognition. researchgate.netnih.gov

Mechanistic Elucidation of Chemical Reactions via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often impossible to observe experimentally. This includes identifying short-lived intermediates and high-energy transition states.

A chemical reaction proceeds from reactants to products via a transition state (TS), which represents the highest energy point along the reaction coordinate. youtube.com Identifying the geometry and energy of the TS is the central goal of mechanistic studies, as the energy barrier (activation energy) determines the reaction rate. nih.gov

Computational methods can locate these TS structures, which are characterized by having exactly one imaginary frequency in their vibrational spectrum. nih.gov This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking and forming of bonds during the reaction. For reactions forming isoindolinones, such as the enantioselective [4+1] annulation of benzamides and alkenes, computational studies can help rationalize the observed stereoselectivity by comparing the energies of competing transition state pathways. acs.org Some complex reactions may proceed through post-transition state bifurcations (PTSBs), where a single transition state leads to multiple products, a phenomenon that can be investigated through molecular dynamics simulations. mercuryconsortium.org

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these environmental effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov

The presence of a solvent can stabilize or destabilize reactants, products, and transition states differently, thereby altering the thermodynamic and kinetic landscape of the reaction. dntb.gov.ua For a polar molecule like this compound, polar solvents are expected to have a pronounced effect, particularly if the reaction mechanism involves charged or highly polar intermediates or transition states. Calculations performed in both the gas phase and in various solvents can quantify these effects on activation energies and reaction enthalpies, leading to a more accurate understanding of the reaction mechanism under realistic experimental conditions. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Scaffold-Based)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are crucial for understanding the structural basis of a compound's activity and for guiding the design of new derivatives with improved properties.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to screen virtual libraries of compounds against a specific biological target and to predict the binding affinity, which is often expressed as a docking score. For the isoindolin-1-one (B1195906) scaffold, molecular docking has been successfully employed to identify potential inhibitors for a variety of enzymes.

For instance, in a study targeting Cyclin-dependent kinase 7 (CDK7), a library of 48 isoindolinone derivatives was virtually screened, revealing high binding affinities with docking scores reaching up to -10.1 kcal/mol. nih.gov These studies often highlight the importance of specific interactions, such as hydrogen bonds with key amino acid residues within the active site of the target protein. nih.gov Similarly, molecular docking studies on isoindolin-1-one derivatives as potential PI3Kγ inhibitors have been used to elucidate the binding poses and key interactions within the ATP binding pocket. nih.gov In another example, isoindolin-1-ones fused with barbiturates were designed as urease inhibitors, and molecular docking was used to confirm that these compounds fit within the enzyme's active site, with aryl groups on the isoindolin-1-one moiety contributing to the stabilization of the inhibitor within the active site. acs.org

These examples demonstrate that by employing molecular docking, it is possible to predict how this compound might interact with various biological targets. The methoxy group at the 6-position and the phenyl group at the 2-position would be key determinants of its binding specificity and affinity, and their potential interactions could be modeled against a range of protein targets.

Table 1: Examples of Molecular Docking Studies on Isoindolin-1-one Scaffolds

| Target Protein | Key Findings from Docking Studies | Reference |

| Cyclin-dependent kinase 7 (CDK7) | High binding affinities (up to -10.1 kcal/mol) and hydrogen bonding with active site residues. | nih.gov |

| PI3Kγ | Elucidation of binding poses and interactions within the ATP binding pocket. | nih.gov |

| Jack bean urease | Compounds fit within the active site, with aryl groups on the isoindolinone moiety stabilizing the inhibitor. | acs.org |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the target over time. youtube.com MD simulations are used to assess the stability of the predicted binding pose from docking and to calculate more accurate binding free energies. nih.govnih.gov

In studies of isoindolin-1-one derivatives, MD simulations have been crucial in validating docking results. For example, a 100 ns MD simulation was used to confirm the stability of the docked poses of isoindolinone-based CDK7 inhibitors. nih.gov Similarly, MD simulations were employed to assess the stability of isoindolin-1-one derivatives as PI3Kγ inhibitors within the ligand-protein complex. nih.gov Furthermore, for isoindolin-1,3-dione-based inhibitors of acetylcholinesterase (AChE), MD simulations demonstrated the stability of the ligand-AChE complex. nih.gov

These simulations can reveal subtle changes in the protein structure upon ligand binding and highlight the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds. By applying MD simulations to this compound complexed with a potential biological target, one could gain a deeper understanding of its dynamic behavior within the binding site, the stability of its interactions, and the conformational changes it may induce in the target protein. This information is invaluable for the rational design of next-generation inhibitors based on this scaffold.

V. Structure Activity Relationship Sar Studies and Mechanistic Research on Isoindolinone Bioactivities

Modulation of Biological Activity through Structural Modifications on the Isoindolinone Scaffoldnih.gov

The isoindolinone scaffold is a versatile platform in medicinal chemistry, offering multiple positions for substitution to modulate its physicochemical and biological properties. nih.gov The core structure, a fused bicyclic system of a benzene (B151609) and pyrrolidine (B122466) ring, is a crucial pharmacophore for interaction with various biological targets. nih.gov Modifications at different positions on this scaffold have been shown to significantly impact the compound's ability to bind to receptors and inhibit enzymes. nih.govnih.gov

The presence and nature of substituents on the benzene ring of the isoindolinone core play a critical role in determining biological activity. The 6-methoxy group, in particular, can significantly influence the electronic properties and reactivity of the entire molecule. Methoxy (B1213986) groups are known to enhance the electron-donating nature of the aromatic ring, which can affect binding interactions with biological targets. chim.it

While direct studies on the 6-methoxy group of 6-Methoxy-2-phenylisoindolin-1-one are limited, research on related isoindolinone and indole (B1671886) structures provides valuable insights. For instance, in a series of isoindolo[2,1-a]indol-6-ones, substitutions on the isoindolinone portion of the molecule were found to be critical for cytotoxic activity against leukemia cells. researchgate.net Furthermore, the introduction of an amino group at the C6-position of the isoindolin-1-one (B1195906) moiety, adjacent to the methoxy group in the target compound, has been shown to modulate antiviral activity. This suggests that the electronic environment of this region of the scaffold is a key determinant of biological efficacy. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, isolated from a marine sponge, demonstrated antimicrobial properties, highlighting the importance of the methoxy substituent in this class of compounds. nih.gov

The substituent at the N-2 position of the isoindolinone ring is a major determinant of the compound's interaction with specific biological targets, influencing both receptor binding and enzyme inhibition. A wide array of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems, have been explored at this position.

Studies on N-substituted isoindolin-5-ones have revealed that the nature of the substituent significantly impacts antibacterial activity. researchgate.net For instance, the presence of a carboxyl functional group in the N-substituent appears to be important for antibacterial efficacy. researchgate.net In the context of antiviral activity, research on 2-aryl-isoindolin-1-ones as inhibitors of Enterovirus A71 (EV-A71) has shown that substitutions on the N-2 phenyl ring are crucial for potency.

In the realm of receptor binding, the N-2 substituent plays a key role in defining the selectivity and affinity of isoindolinone-based compounds. A study on isoindolinyl benzisoxazolpiperidines as antagonists for the human dopamine (B1211576) D4 receptor explored various substitutions on the isoindoline (B1297411) ring, demonstrating that these modifications can fine-tune the compound's interaction with the receptor. nih.gov The chirality of side chains attached to the isoindoline ring also proved to be a critical factor for potency. nih.gov

The following table summarizes the influence of N-2 phenyl substitutions on the anti-EV-A71 activity of a series of 2-aryl-isoindolin-1-ones.

| Compound ID | N-2 Phenyl Substituent | Anti-EV-A71 Activity (EC50 in µM) |

| A1 | Phenyl | > 25 |

| A2 | 4-Fluorophenyl | 4.8 |

| A3 | 4-Chlorophenyl | 1.23 - 1.76 |

| A4 | 4-Bromophenyl | 1.23 - 1.76 |

| A5 | 4-Methoxyphenyl | > 25 |

Data sourced from a study on 2-aryl-isoindolin-1-ones as anti-EV-A71 agents.

These findings underscore the critical role of the N-2 substituent in directing the biological activity of isoindolinone derivatives, enabling the development of compounds with tailored therapeutic profiles.

Molecular Mechanisms of Action of Isoindolinone Derivatives

The diverse biological activities of isoindolinone derivatives stem from their ability to interact with a wide range of molecular targets. Mechanistic studies have shed light on how these compounds inhibit key enzymes and disrupt viral and microbial processes at the molecular level.

Firefly Luciferase Inhibition: Firefly luciferase, an enzyme widely used in biomedical research, is known to be inhibited by certain small molecules, including some isoindolinone derivatives. nih.gov The mechanism of inhibition can be complex. In some cases, the inhibitor competes with the enzyme's natural substrate, D-luciferin. mdpi.com Another proposed mechanism involves the covalent attachment of the inhibitor to the enzyme. For example, some aromatic carboxylic acids can be activated by firefly luciferase in a process similar to acyl-CoA synthesis, leading to the formation of an amide bond with an active-site lysine (B10760008) residue (Lys-529), thereby deactivating the enzyme. nih.gov The enzyme catalyzes the reaction of the inhibitor with ATP to form an adenylated intermediate, which then reacts with the lysine residue. nih.govresearchgate.net

Kinase Inhibition: The isoindolinone scaffold has proven to be a valuable template for the development of inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govgoogle.com Isoindolinone-based inhibitors have been designed to target several kinases, including:

Phosphoinositide 3-kinase γ (PI3Kγ): These inhibitors are being investigated for their potential in treating gastric carcinoma by modulating the tumor-associated macrophage-mediated immune response. nih.gov

RET tyrosine kinase: 3-substituted indolin-2-one derivatives have been developed as inhibitors of RET, a receptor tyrosine kinase implicated in certain types of cancer. These compounds bind to the ATP-binding pocket of the kinase domain, forming hydrogen bonds with the hinge region and effectively blocking its activity. crick.ac.uk

Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling: Meridianin derivatives, which contain an indole core structurally related to isoindolinone, have been shown to inhibit the JAK/STAT3 signaling pathway by targeting the phosphorylation of JAK1, JAK2, and STAT3. mdpi.com

Urease Inhibition: Isoindolinone derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov This enzymatic activity is a key virulence factor for some pathogenic bacteria. The mechanism of inhibition by isoindolinones is believed to involve the interaction of specific functional groups with the two nickel ions in the active site of the enzyme. nih.gov These interactions can be stabilized by hydrogen bonds and hydrophobic contacts with the surrounding amino acid residues, effectively blocking the substrate's access to the catalytic center. nih.gov

The following table provides a summary of the inhibitory activities of selected isoindolinone derivatives against various enzymes.

| Enzyme | Isoindolinone Derivative Class | Key Mechanistic Feature | IC50/Ki Range |

| Carbonic Anhydrase I/II | N-substituted isoindolinone sulfamates | Coordination to active site Zn²⁺ ion | Ki: 9.32 - 160.34 nM nih.gov |

| Urease | 2,3-disubstituted isoindolin-1-ones | Interaction with active site Ni²⁺ ions | IC50: ~10 µM nih.gov |

| RET Tyrosine Kinase | 3-substituted indolin-2-ones | Binding to ATP pocket in the kinase domain | - |

IC50 and Ki values are indicative and vary depending on the specific derivative and assay conditions.

Inhibition of Viral Replication (HIV-1): Certain isoindolinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Unlike nucleoside analogs, which compete with natural nucleosides for incorporation into the growing DNA chain, NNRTIs bind to a different site on the reverse transcriptase enzyme. nih.gov These inhibitors bind to a hydrophobic pocket located near the enzyme's active site. nih.gov This binding induces a conformational change in the enzyme that allosterically inhibits its DNA polymerase activity, thereby preventing the replication of the viral genome. nih.gov Structure-activity relationship studies have shown that modifications to the isoindolinone scaffold, such as the introduction of sulfonamide linkages, can enhance the interaction with key amino acid residues in this pocket, like Lys101 and Lys103, leading to more potent inhibition. nih.gov

Inhibition of Viral Entry (Enterovirus): Some 2-aryl-isoindolin-1-one derivatives have shown promising antiviral activity against enteroviruses, such as Enterovirus A71 (EV-A71), by inhibiting the early stages of the viral life cycle, specifically viral entry into the host cell. The proposed mechanism involves the stabilization of the viral capsid. These small molecules are thought to bind to a hydrophobic pocket within the viral capsid protein VP1. nih.gov This binding prevents the conformational changes in the capsid that are necessary for the virus to uncoat and release its genetic material into the cytoplasm of the host cell. nih.gov By stabilizing the capsid, these isoindolinone derivatives effectively block the infection at its initial stage.

Antimicrobial Action: The isoindolinone scaffold has been incorporated into compounds with broad-spectrum antibacterial activity. researchgate.net While the exact molecular mechanisms are still under investigation for many derivatives, some studies suggest that these compounds can interfere with essential bacterial processes. For example, preliminary data on alkynyl isoquinoline (B145761) derivatives, which share a structural relationship with isoindolinones, indicate that they can disrupt the synthesis of the bacterial cell wall and nucleic acids (both DNA and RNA). nih.gov The presence of a carboxyl functional group on some N-substituted isoindolinones has been identified as a key feature for their antibacterial activity, though the precise target of this interaction is not yet fully elucidated. researchgate.net Other proposed mechanisms include the inhibition of bacterial cell growth through interaction with specific proteins or enzymes. researchgate.net

Antiparasitic Action: The development of isoindolinone-based compounds as antiparasitic agents is an emerging area of research. While specific molecular targets for many isoindolinone derivatives are yet to be identified, general mechanisms of antiparasitic drugs provide a framework for understanding their potential actions. These mechanisms include the disruption of parasitic metabolism, damage to cellular membranes, and inhibition of nucleic acid biosynthesis. paris-saclay.fr For instance, some heterocyclic compounds, including thiazole (B1198619) derivatives that can be linked to an isoindoline core, have shown potent antileishmanial activity. mdpi.com The mechanism of action for some antiparasitic agents involves the generation of reactive oxygen species, leading to oxidative stress and cell death, a pathway that has also been observed for some anticancer isoindolinone derivatives. paris-saclay.fracs.org Further research is needed to pinpoint the specific molecular targets of isoindolinone compounds within various parasites.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Isoindolinone Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools that translate the relationship between chemical structure and biological activity into predictive mathematical models. These methods are instrumental in modern drug discovery for optimizing lead compounds and designing novel molecules with desired bioactivities. The isoindolinone scaffold, recognized as a valuable pharmacophore, has been the subject of numerous such studies to elucidate the key structural features governing its diverse therapeutic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. For isoindolinone derivatives, these studies have been crucial in identifying the structural modifications that enhance their potency against various biological targets.

A notable 2D-QSAR study was conducted on a series of 98 isoindolinone-based inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov The study developed and compared several linear and non-linear models, including Forward Stepwise-Multiple Linear Regression (FS-MLR), Enhanced Replacement Method-Multiple Linear Regression (ERM-MLR), and Support Vector Machine Regression (SVMR). nih.gov The statistical robustness of these models, indicated by high values for the coefficient of determination (R²) and cross-validated R² (Q²), confirmed their predictive power. nih.gov The ERM-MLR and SVMR models, in particular, demonstrated superior accuracy in predicting the inhibitory activity of the compounds. nih.gov

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to related heterocyclic structures, such as pyrimido-isoquinolin-quinones and isoxazole (B147169) derivatives, to guide the design of new agents. nih.govmdpi.com These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties positively or negatively influence activity. nih.govmdpi.com For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives active against MRSA revealed that steric, electronic, and hydrogen-bond acceptor properties were key determinants of antibacterial activity. nih.gov

Table 1: Comparison of 2D-QSAR Models for Isoindolinone-Based p53-MDM2 Inhibitors

| QSAR Model | R² (Training Set) | Q² (Leave-one-out) | R² (Test Set) | Reference |

|---|---|---|---|---|

| FS-MLR | 0.881 | 0.847 | 0.854 | nih.gov |

| ERM-MLR | 0.914 | 0.894 | 0.903 | nih.gov |

| SVMR | 0.924 | 0.920 | 0.874 | nih.gov |

Pharmacophore Modeling

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. researchgate.net Pharmacophore models for isoindolinone derivatives are developed to identify novel compounds that fit these spatial and electronic requirements, often through virtual screening of large chemical databases. mdpi.com

These models can be generated using two primary approaches: ligand-based or structure-based. mdpi.com Ligand-based models are derived from a set of known active molecules, identifying the common features responsible for their activity. researchgate.net Structure-based models are extracted from the known 3D structure of a ligand-target complex, such as those obtained from X-ray crystallography. mdpi.com

For heterocyclic compounds like isoindolinones, pharmacophore models typically include features such as:

Hydrogen Bond Acceptors (A): Often corresponding to carbonyl groups or nitrogen atoms. mdpi.com

Hydrogen Bond Donors (D): Can include amine or hydroxyl groups on substituents.

Hydrophobic Regions (H): Typically associated with aromatic rings or alkyl chains. mdpi.com

Aromatic Rings (R): The benzene ring of the isoindolinone core is a crucial aromatic feature. mdpi.com

Excluded Volumes: These define regions of space occupied by the receptor, helping to filter out molecules that would cause steric clashes. mdpi.com

A study on related indole and isatin (B1672199) derivatives generated a five-feature pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com This model successfully discriminated between active and inactive compounds, demonstrating the utility of this approach. mdpi.com A ligand-based pharmacophore model has also been proposed for isoindolinone derivatives to find candidates that bind strongly to αβ-tubulin, suggesting that hydrophobic–aromatic moieties are key for this interaction. researchgate.net

Table 2: Example of a Hypothetical Pharmacophore Model for Isoindolinone Derivatives

| Pharmacophoric Feature | Potential Structural Correlate in this compound | Significance for Bioactivity |

|---|---|---|

| Aromatic Ring (R1) | Fused benzene ring of the isoindolinone core | Core scaffold interaction, potential for π-π stacking |

| Aromatic Ring (R2) | N-phenyl substituent | Hydrophobic and aromatic interactions, influences orientation in binding pocket |

| Hydrogen Bond Acceptor (A1) | Carbonyl oxygen at position 1 | Crucial for forming hydrogen bonds with receptor residues |

| Hydrophobic Feature (H1) | Methoxy group at position 6 | Can contribute to hydrophobic interactions and influence electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.